(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
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Overview
Description
The compound (1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[410]hept-3-ene-2,5-dione is a complex organic molecule with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functional group modifications: Introduction of the hydroxymethyl group and the pent-4-enyl side chain can be accomplished through various organic reactions such as hydroxylation and alkylation.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity. The hydroxymethyl group and the bicyclic core could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its unique structure may impart desirable properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic core can fit into hydrophobic pockets of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione: is similar to other bicyclic compounds such as norbornene derivatives and bicyclo[2.2.1]heptane derivatives.
Norbornene derivatives: These compounds also have a bicyclic structure and are used in various chemical reactions and applications.
Bicyclo[2.2.1]heptane derivatives: These compounds are known for their stability and are used in the synthesis of complex organic molecules.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. The combination of a hydroxymethyl group, a pent-4-enyl side chain, and a bicyclic core makes it distinct from other similar compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-5-12-10(15)8(7-13)6-9(14)11(12)16-12/h2,6,11,13H,1,3-5,7H2/t11-,12+/m0/s1 |
InChI Key |
GHRIYGWPEXOWNP-NWDGAFQWSA-N |
Isomeric SMILES |
C=CCCC[C@@]12[C@@H](O1)C(=O)C=C(C2=O)CO |
Canonical SMILES |
C=CCCCC12C(O1)C(=O)C=C(C2=O)CO |
Origin of Product |
United States |
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